molecular formula C6H11NO B2535250 1-Azabicyclo[2.2.1]heptan-3-OL CAS No. 138741-10-3

1-Azabicyclo[2.2.1]heptan-3-OL

Cat. No.: B2535250
CAS No.: 138741-10-3
M. Wt: 113.16
InChI Key: RYUPTWCEWSUXQZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-3-OL, also known as tropanol, is a bicyclic organic compound with the molecular formula C6H11NO. This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptan-3-OL can be synthesized through several methods. One common approach involves the reduction of tropinone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of tropinone. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptan-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-3-OL has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: this compound derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptan-3-OL can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its bicyclic structure and the presence of a hydroxyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPTWCEWSUXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931311
Record name 1-Azabicyclo[2.2.1]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142034-92-2, 21473-16-5
Record name 1-Azabicyclo[2.2.1]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
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